tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate: is a complex organic compound characterized by its unique bicyclic structure and iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the iodination of bicyclo[1.1.1]pentane
Industrial Production Methods
Industrial production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of advanced chemical reactors and purification techniques such as column chromatography to isolate the desired product[_{{{CITATION{{{_3{Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 ....
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the iodine atom to iodate or iodide.
Reduction: : Reduction of the iodine atom to form iodine gas or other iodine-containing compounds.
Substitution: : Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as sodium thiosulfate (Na₂S₂O₃) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Iodates, iodides, and other iodine-containing compounds.
Reduction: : Iodine gas, iodine salts, and other reduced iodine species.
Substitution: : A wide range of functionalized derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity, and the compound may act as a ligand or inhibitor in biological systems.
Comparison with Similar Compounds
Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate: is unique due to its bicyclic structure and iodine atom. Similar compounds include:
Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate
1-Piperidinecarboxylic acid, 4-(3-iodobicyclo[1.1.1]pent-1-yl)-, 1,1-dimethylethyl ester
Properties
CAS No. |
2020069-99-0 |
---|---|
Molecular Formula |
C15H24INO2 |
Molecular Weight |
377.3 |
Purity |
95 |
Origin of Product |
United States |
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